MI-2
Overview
Description
MI-2 is a small molecule inhibitor that targets the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1). This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of leukemia. This compound disrupts the Menin-MLL1 interaction, which is crucial for the proliferation of leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-2 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
MI-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent inhibitors .
Scientific Research Applications
MI-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of Menin-MLL1 interaction in cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
MI-2 exerts its effects by binding to the Menin-MLL1 interaction site, thereby preventing the interaction between Menin and MLL1. This disruption leads to the downregulation of MLL1 target genes, inhibiting the proliferation of leukemia cells. The molecular targets involved include the Menin binding pocket and the MLL1 protein .
Comparison with Similar Compounds
Similar Compounds
MI-2-2: An analogue of this compound with similar inhibitory activity but different functional groups.
MI-3: Another Menin-MLL1 inhibitor with a different chemical structure but similar mechanism of action
Uniqueness
This compound is unique due to its high specificity and potency in disrupting the Menin-MLL1 interaction. Its ability to selectively target leukemia cells while sparing normal cells makes it a promising candidate for therapeutic development .
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQYLNYQAPCPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716734 | |
Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271738-62-5 | |
Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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